3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine
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Description
3-methoxy-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}pyridazine is a useful research compound. Its molecular formula is C16H16F3N5O2 and its molecular weight is 367.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit bacterial phosphopantetheinyl transferases , and voltage-gated sodium channels Na v 1.7 and Na v 1.8 . These targets play crucial roles in bacterial cell viability and virulence, and pain signaling in humans, respectively.
Mode of Action
Based on the action of structurally similar compounds, it can be hypothesized that this compound may interact with its targets to inhibit their function . This inhibition could lead to attenuation of bacterial growth or modulation of pain signaling pathways.
Biochemical Pathways
Inhibition of bacterial phosphopantetheinyl transferases can thwart bacterial growth by attenuating secondary metabolism . Inhibition of Na v 1.7 and Na v 1.8 can affect the transmission of pain signals .
Pharmacokinetics
A structurally similar compound, ml267, has been highlighted for its in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .
Result of Action
Based on the effects of structurally similar compounds, it can be hypothesized that this compound may attenuate bacterial growth or modulate pain signaling pathways .
Properties
IUPAC Name |
(6-methoxypyridazin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5O2/c1-26-14-5-3-12(21-22-14)15(25)24-8-6-23(7-9-24)13-4-2-11(10-20-13)16(17,18)19/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGPUTUHUMTWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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